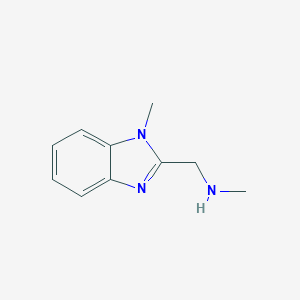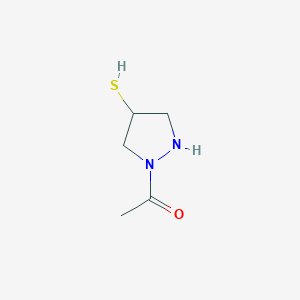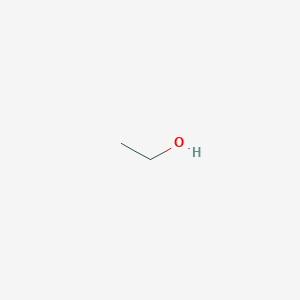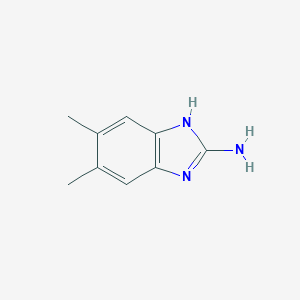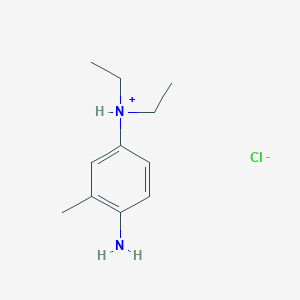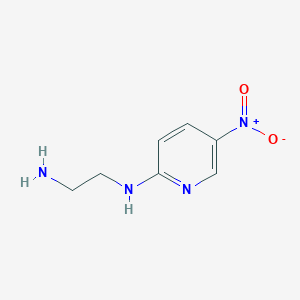
8-Hydroxyguanine
Übersicht
Beschreibung
8-Hydroxyguanine (also known as 8-oxoguanine or 8-oxo-Gua) is one of the most common DNA lesions resulting from reactive oxygen species modifying guanine . This can result in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . In humans, it is primarily repaired by DNA glycosylase OGG1 . It can be caused by ionizing radiation, in connection with oxidative metabolism .
Synthesis Analysis
8-Hydroxyguanine is a major pre-mutagenic lesion generated from reactive oxygen species . It causes G-T and A-C substitutions . The use of high-performance liquid chromatography with electrochemical detection (HPLC/ED) has prompted the development of newer and easier methods to prepare the 8-oxo-dG and 8-hydroxyguanosine (8-oxo-G) .
Molecular Structure Analysis
The molecular formula of 8-Hydroxyguanine is C5H5N5O2 . It is an analogue of guanine where the hydrogen in position 8 of the nucleobase is replaced by a hydroxy group .
Chemical Reactions Analysis
8-Hydroxyguanine is one of the most common DNA lesions resulting from reactive oxygen species modifying guanine . It can result in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . In humans, it is primarily repaired by DNA glycosylase OGG1 .
Physical And Chemical Properties Analysis
The molecular weight of 8-Hydroxyguanine is 167.13 g/mol . The molecular formula is C5H5N5O2 .
Wissenschaftliche Forschungsanwendungen
Biomarker of Oxidative Stress
8-Hydroxyguanine (8-OHG) is widely recognized as a biomarker of oxidative stress and DNA damage. It is detectable in biological samples like urine, serum, and saliva, indicating the body’s oxidative state .
Neurodegenerative Diseases
8-OHG is associated with neurofibrillary tangles, which are characteristic of several neurodegenerative diseases, suggesting its role in their development .
Cancer Research
Studies have shown that 8-OHG levels are altered in cancerous tissues, such as in lung cancer, indicating its potential role in carcinogenesis and as a target for therapeutic intervention .
DNA Repair Mechanisms
8-OHG is involved in base excision repair (BER) pathways, particularly through the activity of 8-oxoG DNA glycosylase 1 (OGG1), which repairs oxidative DNA damage and maintains genomic stability .
Oxidative Stress Measurement
The measurement of 8-OHGua in saliva has been investigated as a non-invasive method to assess oxidative stress levels in individuals, using techniques like HPLC-ECD .
Wirkmechanismus
Target of Action
8-Hydroxyguanine (8-OHGua) is an oxidative DNA and RNA modification . It primarily targets DNA and RNA, where it is a major form of oxidative damage . The compound’s primary targets are the guanine bases in DNA and RNA, which it modifies to form 8-hydroxy-2’-deoxyguanine (8-OHdG) and 8-hydroxyguanosine (8-OHGuo), respectively . These modifications are pivotal in the process of oxidative damage .
Mode of Action
8-Hydroxyguanine interacts with its targets by being incorporated into DNA and RNA in place of the regular guanine base . This incorporation results in the formation of 8-OHdG and 8-OHGuo . DNA polymerase λ preferentially inserts dCTP opposite 8-OHGua in vitro . This error-free bypass function is considered to be important after A base removal from 8-OHGua:A pairs by the MUTYH DNA glycosylase .
Biochemical Pathways
The biochemical pathways affected by 8-Hydroxyguanine primarily involve the processes of DNA and RNA synthesis and repair . The compound’s presence can lead to the induction of G:C → T:A transversion mutations . Various DNA repair and nucleotide pool sanitization enzymes exist to remove the damaged base/nucleotide from the DNA and the nucleotide pool, respectively .
Pharmacokinetics
It is known that 8-ohgua, 8-ohdg, and 8-ohguo can be detected in biological samples such as urine, serum, and saliva
Result of Action
The primary result of 8-Hydroxyguanine’s action is the induction of oxidative stress, which can lead to mutagenesis, carcinogenesis, aging, and neurodegeneration . The compound’s presence in DNA and RNA can lead to G:C → T:A and A:T → C:G transversion mutations .
Action Environment
The action of 8-Hydroxyguanine is influenced by various environmental factors. Reactive oxygen species (ROS), produced by ionizing radiation and many other environmental agents, can damage DNA and RNA . They are also endogenously generated in cells by oxygen metabolism . Therefore, the level of oxidative stress in the environment, both internal (e.g., cellular metabolism) and external (e.g., exposure to radiation or certain chemicals), can influence the action, efficacy, and stability of 8-Hydroxyguanine .
Safety and Hazards
Zukünftige Richtungen
Exogenous 8-Hydroxyguanine has been found to reduce ROS production, attenuate the nuclear factor-κB signaling pathway, and ameliorate the expression of proinflammatory mediators . This suggests that synthetic 8-Hydroxyguanine could potentially be used for the treatment of inflammation-based GI diseases, as well as the prevention of inflammation-associated GI cancer .
Eigenschaften
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFIVUFZRGQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204673 | |
| Record name | 8-Hydroxyguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxyguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Hydroxyguanine | |
CAS RN |
5614-64-2 | |
| Record name | 8-Oxoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5614-64-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxyguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopurine-6,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WDN6HY4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxyguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
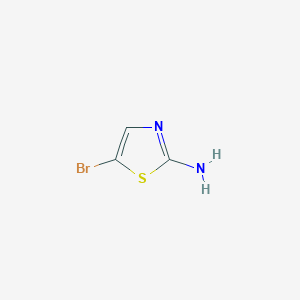
![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)
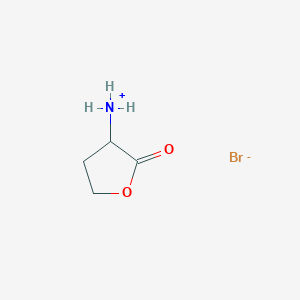
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
